molecular formula C10H12O3 B024784 2,6-Dimethoxy-4-vinylphenol CAS No. 28343-22-8

2,6-Dimethoxy-4-vinylphenol

Cat. No. B024784
CAS RN: 28343-22-8
M. Wt: 180.2 g/mol
InChI Key: QHJGZUSJKGVMTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insights into potential methods for producing 2,6-Dimethoxy-4-vinylphenol and its derivatives. For instance, the synthesis of poly(4-vinylphenol) and its modifications suggests routes that could be adapted for this compound, focusing on vinyl phenol modifications and polymerization techniques (Liao et al., 2011). Furthermore, the reaction of phenols with ethyne in the presence of SnCl4-Bu3N reagent, leading to 2,6-divinylphenols, reveals a method for introducing vinyl groups at specific positions on the phenol ring (Yamaguchi et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been elucidated through various spectroscopic techniques. Studies on the structural isomers of sodium and palladium complexes bearing related ligands reveal the impact of molecular structure on the compound's properties and reactivity (Jana & Mani, 2018). Such analyses are crucial for understanding the behavior of this compound in chemical reactions and its interaction with other substances.

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from studies on similar vinyl phenol derivatives. For example, the metal-free coupling of 2-vinylphenols with carboxylic acids to synthesize 3-acyloxy-2,3-dihydrobenzofurans demonstrates the potential for creating complex molecules from vinyl phenols (Chen et al., 2015). This indicates the versatility of this compound in synthetic chemistry.

Physical Properties Analysis

The physical properties of this compound can be closely related to those of its structural analogs. Studies on poly(4-vinylphenol) derivatives highlight how modifications to the vinyl phenol structure affect properties such as surface energy and hydrogen bonding capacity, suggesting that similar modifications to this compound could tailor its properties for specific applications (Liao et al., 2011).

Chemical Properties Analysis

The antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids, including their ability to scavenge radicals, provide a model for understanding the chemical behavior of this compound. Such derivatives have been shown to possess significant antioxidant activity, suggesting potential applications of this compound in areas requiring oxidative stability (Terpinc et al., 2011).

Scientific Research Applications

  • Copolymers Research : It is utilized in studying novel copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates (Barilla et al., 2021).

  • Formation of Flavanoid Compounds : The compound is important for analyzing the formation of flavanoid compounds, which are significant in plant biology and human nutrition (Chen, Oshima, & Kumanotani, 1983).

  • Natural Organic Matter Analysis : It serves as a tool for studying the chemical composition of natural organic matter (NOM) in different decomposition stages, which is crucial in environmental science (Chen et al., 2018).

  • Intramolecular Bond Formation Study : The compound is used in research on intramolecular carbon-carbon bond formation from oxidized phenol intermediates, an area important in organic chemistry (Swenton et al., 1996).

  • Synthesis of Novel Compounds : It is involved in a novel carbon-nitrogen bond cleavage reaction for synthesizing 5H-indeno[1,2d] pyrimidines and pyrimido[6,1-a]isoindoles, which are important in medicinal chemistry (Lal & Gidwani, 1993).

  • Polymer Research : The compound is used in the preparation of specific polymers like poly(2-alkyl-4-vinyl-6-(dialkylaminomethyl)phenols) and poly(2,6-bis(dialkylaminomethyl)-4-vinylphenols) (Ferruti & Bettelli, 1972).

  • Electrochemical Applications : Its grafting to multiwalled carbon nanotubes enhances electrocatalysis and is useful in creating stable redox couples (Corrêa et al., 2011).

  • Antioxidant Capacity Enhancement : In enzymatic modifications, it can generate compounds with higher antioxidant capacity than the starting substrate, which is significant in food science and nutraceuticals (Adelakun et al., 2012).

  • Organic Synthesis : The compound is used in the synthesis of 3-acyloxy-2,3-dihydrobenzofurans, which have a wide range of applications in organic synthesis (Chen et al., 2015).

  • Modified Ortho-Vinylation Reactions : It is synthesized under modified conditions for ortho-vinylation reactions of phenols, a key area in organic chemistry (Yamaguchi et al., 1998).

Future Directions

The future directions of 2,6-Dimethoxy-4-vinylphenol research could focus on its potential use as a COX-2 inhibitor . It may inhibit tumor cell growth while inducing cell apoptosis . There is also potential for developing highly active fat-soluble antioxidants from natural sources, especially from the under-utilized by-products such as meals . More research could be done on the further microbial/enzymatic bioconversion of these vinylphenols into valuable compounds .

properties

IUPAC Name

4-ethenyl-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJGZUSJKGVMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865427
Record name 4-Ethenyl-2,6-dimethoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28343-22-8, 31872-14-7
Record name 4-Vinylsyringol
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Record name Vinylsyringol
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Record name 4-Ethenyl-2,6-dimethoxyphenol
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Record name 4-Ethenyl-2,6-dimethoxyphenol
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Record name 4-ethenyl-2,6-dimethoxyphenol
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Record name VINYLSYRINGOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2,6-Dimethoxy-4-vinylphenol (canolol) and where is it found?

A: this compound, commonly known as canolol, is a naturally occurring phenolic compound found in trace amounts in cruciferous vegetables like rapeseed and mustard seed. It exhibits potent antioxidant activity. Canolol is generated during the thermal treatment of these seeds through the decarboxylation of sinapic acid, another phenolic compound naturally present in high amounts in these plants [, , ].

Q2: How does roasting affect the canolol content in mustard and rapeseed oils?

A: Roasting of rapeseed and mustard seeds prior to oil extraction significantly increases the canolol content in the resulting oil [, , ]. This is because heat initiates the decarboxylation of sinapic acid, converting it to canolol. Interestingly, high erucic acid mustard (HEM) varieties produce lower amounts of canolol compared to low erucic acid rapeseed varieties due to differences in their free sinapic acid content and sinapic acid derivative degradation rates during roasting [, ].

Q3: Why is the oxidative stability of roasted mustard seed oil so high? Is it solely due to canolol?

A: While canolol contributes significantly to the oxidative stability of roasted mustard seed oil, it is not the only factor. Research suggests a synergistic effect between canolol, tocopherols, phospholipids, and Maillard reaction products formed during roasting [, ]. The presence of these compounds, particularly pyrrolized phospholipids, correlates strongly with increased oxidative stability. Notably, the absorbance at 350 nm and fluorescence measurements can be used as indicators of browning reactions and are strongly correlated with the oil’s oxidative stability [].

Q4: How does the structure of canolol contribute to its antioxidant activity?

A: Canolol (this compound) possesses structural features typical of potent phenolic antioxidants. The two methoxy groups (-OCH3) at positions 2 and 6, along with the hydroxyl group (-OH) at position 1, provide electron-donating effects. This enhances the ability of canolol to scavenge free radicals by donating electrons or hydrogen atoms. The vinyl group (-CH=CH2) at position 4 further contributes to its antioxidant capacity [, , ].

Q5: Are there methods to produce canolol other than seed roasting?

A: Yes, alternative methods for canolol production are being explored. Research has shown that rapeseed meal and cake, byproducts of oil extraction, can be treated in a fluidized bed to convert sinapic acid into canolol []. This method, followed by supercritical carbon dioxide extraction, offers a potentially more efficient and controllable way to obtain canolol.

Q6: Beyond its antioxidant properties, does canolol have other potential applications?

A: While research is ongoing, canolol has shown promise in other areas. It has demonstrated anti-inflammatory activity in vitro and in vivo, specifically by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes []. Additionally, its potential use as a platform chemical in green chemistry and for various applications in health, nutrition, and cosmetics is being investigated [].

Q7: What analytical techniques are used to identify and quantify canolol?

A: Canolol can be isolated and identified using various techniques, including chromatographic separation methods like solid-phase extraction using amino columns [, ]. Its structural characterization is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy [, , ]. These techniques provide information about the compound's structure, molecular weight, and electronic properties.

Q8: Are there any known safety concerns associated with canolol?

A8: While canolol is generally considered safe for consumption, more research is needed to fully understand its toxicological profile, particularly for long-term exposure. As with any bioactive compound, further studies are crucial to determine safe dosage levels and potential adverse effects.

Q9: What are the future directions for research on canolol?

A9: Future research on canolol will likely focus on:

  • Optimizing production methods: Exploring efficient and sustainable ways to produce canolol from different sources, including alternative methods like enzymatic conversion [].

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